2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride hydrate (1:1:1) 2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride hydrate (1:1:1)
Brand Name: Vulcanchem
CAS No.: 118499-70-0
VCID: VC0039990
InChI: InChI=1S/C12H16N2.ClH.H2O/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12;;/h1-7H2,(H2,13,14);1H;1H2
SMILES: C1CCC2=C(C1)C(=C3CCCC3=N2)N.O.Cl
Molecular Formula: C12H19ClN2O
Molecular Weight: 242.74 g/mol

2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride hydrate (1:1:1)

CAS No.: 118499-70-0

Main Products

VCID: VC0039990

Molecular Formula: C12H19ClN2O

Molecular Weight: 242.74 g/mol

2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride hydrate (1:1:1) - 118499-70-0

CAS No. 118499-70-0
Product Name 2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride hydrate (1:1:1)
Molecular Formula C12H19ClN2O
Molecular Weight 242.74 g/mol
IUPAC Name 2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-amine;hydrate;hydrochloride
Standard InChI InChI=1S/C12H16N2.ClH.H2O/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12;;/h1-7H2,(H2,13,14);1H;1H2
Standard InChIKey SBTIBNSPYUUNGA-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=C3CCCC3=N2)N.O.Cl
Canonical SMILES C1CCC2=C(C1)C(=C3CCCC3=N2)N.O.Cl
PubChem Compound 6917941
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator